molecular formula C8H7ClF3NO2S B12242474 2-chloro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide

2-chloro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide

Cat. No.: B12242474
M. Wt: 273.66 g/mol
InChI Key: WHDQVYRTHGADDE-UHFFFAOYSA-N
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Description

2-chloro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide is an organic compound with the molecular formula C8H7ClF3NO2S It is a derivative of benzene sulfonamide, where the benzene ring is substituted with a chloro group and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with benzene sulfonamide, which is commercially available.

    Chlorination: The benzene sulfonamide is chlorinated using thionyl chloride (SOCl2) to introduce the chloro group at the desired position on the benzene ring.

    Trifluoroethylation: The chlorinated intermediate is then reacted with 2,2,2-trifluoroethylamine under basic conditions to introduce the trifluoroethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce sulfonic acids.

Scientific Research Applications

2-chloro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro group can participate in electrophilic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(2,2,2-trifluoroethyl)acetamide: This compound has a similar structure but lacks the benzene ring, making it less aromatic.

    1-chloro-2-fluoro-3-(2,2,2-trifluoroethyl)benzene: This compound has a similar trifluoroethyl group but differs in the position and type of halogen substituents on the benzene ring.

Uniqueness

2-chloro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide is unique due to the presence of both the sulfonamide and trifluoroethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H7ClF3NO2S

Molecular Weight

273.66 g/mol

IUPAC Name

2-chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide

InChI

InChI=1S/C8H7ClF3NO2S/c9-6-3-1-2-4-7(6)16(14,15)13-5-8(10,11)12/h1-4,13H,5H2

InChI Key

WHDQVYRTHGADDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC(F)(F)F)Cl

Origin of Product

United States

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